GNE-555 was developed through a series of chemical modifications to enhance its efficacy and specificity as an inhibitor. It belongs to the class of compounds known as triazines, which are characterized by their three nitrogen atoms in a six-membered ring structure. This compound is part of a broader category of dual inhibitors that target both phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a promising candidate for cancer therapy.
The synthesis of GNE-555 involves several key steps:
The detailed synthetic route may involve multiple reaction conditions, including temperature control and solvent selection, to optimize yield and purity.
GNE-555 has a distinct molecular structure that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. Its molecular formula is typically represented as C₁₄H₁₅N₅O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The structural features include:
The three-dimensional conformation can be modeled using computational chemistry software to predict its binding affinity to target proteins.
GNE-555 undergoes various chemical reactions that are crucial for its activity:
These reactions can be studied through in vitro assays that measure enzyme activity in the presence of GNE-555 compared to controls.
The mechanism of action for GNE-555 involves:
Data from preclinical studies demonstrate significant reductions in tumor size when GNE-555 is administered in animal models, highlighting its potential efficacy as an anti-cancer agent.
GNE-555 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry can provide insights into its thermal properties, while high-performance liquid chromatography can be used to assess purity.
GNE-555 has potential applications in various scientific fields:
GNE-555 emerged from systematic structure-activity relationship (SAR) optimization campaigns focused on improving metabolic stability and kinase selectivity. Early mTOR inhibitors faced challenges including poor bioavailability and off-target effects. GNE-555 was engineered to overcome these limitations, incorporating an oxetane ring—a structural motif known to enhance solubility and reduce lipophilicity in medicinal chemistry. This modification contributed to its improved pharmacokinetic profile, including oral bioavailability, as confirmed in preclinical models [2] [4].
Developed by Genentech, GNE-555 remains in the preclinical research phase as of 2025, with no approved clinical indications. Its primary research applications focus on elucidating mTOR-dependent pathways in cancer cell proliferation and metabolic reprogramming. Studies demonstrate potent antiproliferative effects in diverse cancer cell lines, including PC3 (prostate) and MCF-7 (breast) models, with IC₅₀ values in the low micromolar range [2].
Table 1: Key Molecular Properties of GNE-555
Property | Value |
---|---|
CAS Registry Number | 1428902-71-9 |
Molecular Formula | C₂₆H₃₄N₆O₃ |
Molecular Weight | 478.59 g/mol |
Drug Type | Small molecule |
Highest Phase | Preclinical |
Mechanism of Action | mTOR kinase inhibition |
Ki (mTOR) | 1.5 nM |
GNE-555 belongs to the chemical class of ATP-competitive mTOR inhibitors characterized by their direct targeting of the kinase domain’s ATP-binding pocket. Its core structure features a benzimidazole scaffold linked to a chiral oxetane-containing side chain (SMILES: O=C(NC1=CC=C(C2=NC(N3C@@HCOCC3)=C(C[C@]4([H])CC[C@@]5([H])N4C6COC6)C5=N2)C=C1)NCC) [1] [2]. The stereospecific orientation ([C@@H] and [C@@] notations) is critical for target engagement.
The oxetane ring (a 4-membered oxygen heterocycle) plays a multifunctional role:
GNE-555 exhibits high selectivity for mTOR over related kinases. Biochemical assays reveal a Ki value of 1.5 nM against mTOR, significantly lower than for class I PI3K isoforms (IC₅₀ > 1 µM). This selectivity profile minimizes off-target effects on insulin signaling and other PI3K-dependent pathways, distinguishing it from dual PI3K/mTOR inhibitors like PI-103 or GSK1059615 [2] [10].
Table 2: Kinase Selectivity Profile of GNE-555
Target | Affinity (Ki or IC₅₀) | Selectivity vs. mTOR |
---|---|---|
mTOR | 1.5 nM | Reference |
PI3Kα | >1 µM | >666-fold |
PI3Kβ | >1 µM | >666-fold |
PI3Kδ | >1 µM | >666-fold |
PI3Kγ | >1 µM | >666-fold |
DNA-PK | Not reported | - |
GNE-555 exerts anticancer effects primarily through disruption of mTOR-dependent metabolic reprogramming—a hallmark of cancer. Key mechanisms include:
Glycolytic Suppression: mTORC1 activation promotes glycolysis via HIF-1α and c-Myc-mediated upregulation of glucose transporters (GLUT1) and glycolytic enzymes (HK2). GNE-555 inhibits phosphorylation of S6K1 and 4E-BP1—downstream effectors of mTORC1—reducing glucose uptake and lactate production in cancer cells. This reverses the Warburg effect, where tumors favor glycolysis over oxidative phosphorylation even under normoxic conditions [3] [5] [7].
Lipogenesis Inhibition: mTORC1 activates sterol regulatory element-binding proteins (SREBPs), transcription factors that induce expression of lipogenic enzymes (ACLY, ACC1, FAS). GNE-555 treatment suppresses de novo fatty acid synthesis, critical for membrane biogenesis in rapidly dividing tumor cells. This mechanism parallels effects observed with orlistat (FAS inhibitor), though GNE-555 acts upstream at the signaling level [3] [4].
Protein Synthesis Regulation: By inhibiting mTORC1-mediated phosphorylation of 4E-BP1, GNE-555 prevents eukaryotic initiation factor 4E (eIF4E) release, thereby blocking cap-dependent translation of oncoproteins like cyclin D1 and c-Myc [5].
In PC3 and MCF-7 cell lines, these metabolic disruptions manifest as:
Additionally, GNE-555 indirectly modulates tumor microenvironment interactions by reducing secretion of IGF-1 and other mTOR-dependent growth factors, potentially inhibiting angiogenesis and stromal remodeling [5] [7]. Its ability to target both proliferative and metabolic vulnerabilities positions it as a promising candidate for cancers driven by PI3K/Akt/mTOR pathway mutations or metabolic dependencies.
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: